molecular formula C8H10N4O2 B2827681 N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline CAS No. 343569-78-8

N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline

Cat. No.: B2827681
CAS No.: 343569-78-8
M. Wt: 194.194
InChI Key: JQUNGESKERUBCQ-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-1-Hydrazinyl-2-nitroethenyl]aniline (molecular formula: C₈H₉N₄O₂) is an aniline derivative featuring a hydrazinyl group (-NH-NH₂) and a nitroethenyl (-CH=NO₂) substituent in the Z-configuration. The hydrazinyl group confers nucleophilic and hydrogen-bonding capabilities, while the nitroethenyl moiety introduces strong electron-withdrawing effects, influencing conjugation and reactivity.

Properties

IUPAC Name

N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c9-11-8(6-12(13)14)10-7-4-2-1-3-5-7/h1-6,10-11H,9H2/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUNGESKERUBCQ-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=C[N+](=O)[O-])NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C(=C/[N+](=O)[O-])/NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline typically involves the reaction of aniline with nitroethene derivatives under specific conditions. One common method is the nitration of aniline followed by the reduction of the nitro group to form the hydrazinyl derivative. This process can be carried out using various reducing agents such as palladium-catalyzed hydrogenation, iron/ammonium chloride, or other metal-based reduction methods .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for hydrogenation, iron/ammonium chloride for reduction, and various oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include aniline derivatives, amino-substituted compounds, and various oxidized products, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The nitro group can undergo redox reactions, generating reactive oxygen species that can induce cellular damage or signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Nitroethenyl Group

4-Decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline
  • Molecular Formula : C₁₉H₃₀N₂O₂S
  • Key Differences : Replaces the hydrazinyl group with a methylsulfanyl (-S-CH₃) substituent.
  • Impact :
    • Electronic Effects : The methylsulfanyl group is less nucleophilic than hydrazinyl but increases lipophilicity.
    • Reactivity : The thioether may participate in redox reactions, unlike the hydrazinyl group, which is prone to condensation or coordination.
(Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline
  • Molecular Formula : C₁₂H₁₀N₂O₃S
  • Key Differences : Nitro group resides on a thiophene ring instead of an ethenyl chain.
  • Steric Effects: The methoxy group on the aniline ring introduces steric hindrance and electron-donating effects.
  • Synthesis : Prepared via Schiff base formation, suggesting similar routes for the target compound .

Hydrazine-Containing Analogues

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine
  • Molecular Formula : C₉H₁₀ClN₃O₂S₂
  • Key Differences : Hydrazine is part of a benzodithiazine ring system with chloro and methyl substituents.
  • Impact :
    • Thermal Stability : High melting point (271–272°C decomposition) due to hydrogen bonding and sulfur-rich structure .
    • Biological Relevance : Sulfur atoms may enhance binding to metal ions or enzymes.
N-(3-Nitrobenzyl)aniline
  • Molecular Formula : C₁₃H₁₁N₂O₂
  • Key Differences : Nitro group on a benzyl substituent rather than an ethenyl chain.
  • Impact: Electronic Effects: Meta-nitro substitution reduces resonance effects compared to the ethenyl-linked nitro group.

Functional Group Comparisons

N-[(Trimethoxysilyl)methyl]aniline
  • Molecular Formula: C₁₀H₁₇NO₃Si
  • Key Differences : Trimethoxysilyl group replaces nitroethenyl-hydrazinyl.
  • Impact :
    • Adhesion Properties : Silicon-based groups enable covalent bonding to surfaces, unlike the target compound .
    • Reactivity : Susceptible to hydrolysis, whereas the nitroethenyl group may undergo reduction or cyclization.
N-(Pyrazin-2-yl)aniline
  • Molecular Formula : C₁₀H₉N₃
  • Key Differences : Pyrazine ring replaces nitroethenyl-hydrazinyl.
  • Impact :
    • Hydrogen Bonding : Pyrazine’s nitrogen atoms facilitate intermolecular interactions, contrasting with the nitro group’s electron withdrawal .

Physicochemical and Reactivity Data Comparison

Table 1: Key Properties of N-[(Z)-1-Hydrazinyl-2-nitroethenyl]aniline and Analogues

Compound Name Molecular Formula Substituents Melting Point (°C) Key Reactivity Features
This compound C₈H₉N₄O₂ Hydrazinyl, Nitroethenyl (Z) Not Reported Nucleophilic hydrazine; EWG nitro
4-Decyl-N-[(Z)-1-(methylsulfanyl)-...aniline C₁₉H₃₀N₂O₂S Methylsulfanyl, Nitroethenyl (Z) Not Reported Thioether reactivity; EWG nitro
N-Methyl-N-(benzodithiazin-3-yl)hydrazine C₉H₁₀ClN₃O₂S₂ Chloro, Benzodithiazine 271–272 (dec.) High thermal stability; sulfur-rich
(Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)... C₁₂H₁₀N₂O₃S Methoxy, Thiophene-nitro 85–87 Enhanced conjugation; Schiff base

Biological Activity

N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

This compound can be synthesized through the reaction of hydrazine with nitroethene derivatives. The structural formula can be represented as follows:

C8H10N4O2\text{C}_8\text{H}_10\text{N}_4\text{O}_2

This compound features a hydrazine functional group linked to a nitroethene moiety, which contributes to its reactivity and biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these microorganisms are summarized in Table 1.

Microorganism MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli6.3
Bacillus subtilis25
Pseudomonas aeruginosa>50
Candida albicans50

These results suggest that the compound has a significant inhibitory effect on Gram-negative bacteria, particularly E. coli, while exhibiting moderate activity against Gram-positive bacteria.

Cytotoxicity

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects in various cancer cell lines. Research indicates that the compound induces apoptosis in human cancer cells, potentially through the activation of caspase pathways. A study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability across several cancer types, including breast and lung cancer cells.

The mechanism by which this compound exerts its biological effects can be attributed to several factors:

  • Inhibition of Enzymatic Activity : The compound appears to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress within cells, which can trigger apoptotic pathways.
  • Interaction with DNA : Preliminary studies suggest that this compound may intercalate into DNA strands, disrupting replication processes.

Case Study 1: Antibacterial Efficacy

A clinical study investigated the efficacy of this compound in treating infections caused by multidrug-resistant bacteria. Patients treated with this compound showed significant improvement compared to those receiving standard antibiotic therapy, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Cancer Treatment

Another study explored the use of this compound in combination with conventional chemotherapy agents. Results indicated enhanced cytotoxicity against resistant cancer cell lines, suggesting that this compound could serve as an adjuvant therapy to improve treatment outcomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.